Ethyl 5-bromo-6-hydroxypicolinate
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Overview
Description
Ethyl 5-bromo-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-6-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of 6-hydroxypicolinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step can be carried out using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like KMnO4 or CrO3, typically in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted picolinates, depending on the nucleophile used.
Oxidation: Formation of 5-bromo-6-oxopicolinate.
Reduction: Formation of 5-bromo-6-hydroxypicolinyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-6-hydroxypicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-6-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 5-chloro-6-hydroxypicolinate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 5-bromo-6-aminopicolinate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
Ethyl 5-bromo-6-hydroxypicolinate is unique due to the presence of both bromine and hydroxyl groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its specific substitution pattern also imparts distinct biological activities, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUGSSHYFZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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